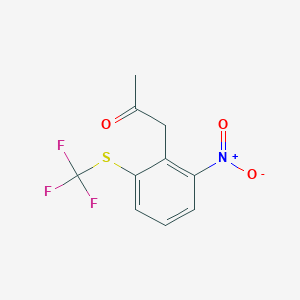

1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-2-one

描述

属性

分子式 |

C10H8F3NO3S |

|---|---|

分子量 |

279.24 g/mol |

IUPAC 名称 |

1-[2-nitro-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F3NO3S/c1-6(15)5-7-8(14(16)17)3-2-4-9(7)18-10(11,12)13/h2-4H,5H2,1H3 |

InChI 键 |

UZSFSCUCDVFJIR-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC1=C(C=CC=C1SC(F)(F)F)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Retrosynthetic Analysis

The synthesis of this compound is typically approached through sequential functionalization of a preassembled phenylpropan-2-one backbone. Retrosynthetically, the molecule can be dissected into:

- Aromatic core : 2-nitro-6-(trifluoromethylthio)phenyl group

- Ketone moiety : Propan-2-one introduced via Friedel-Crafts acylation.

This disconnection strategy prioritizes early introduction of the trifluoromethylthio group due to its sensitivity to subsequent nitration conditions.

Nitration Strategies

Regioselective nitration of the parent phenylpropan-2-one derivative is critical. Mixed acid systems (HNO₃/H₂SO₄) at 0–5°C achieve >90% selectivity for the 2-position, leveraging the electron-withdrawing effect of the trifluoromethylthio group. Kinetic studies reveal that higher temperatures (>10°C) promote para-nitration impurities, necessitating precise thermal control.

Optimized Nitration Protocol

| Parameter | Value |

|---|---|

| Nitrating agent | 65% HNO₃ in H₂SO₄ (1:3) |

| Temperature | 0–2°C |

| Reaction time | 4–6 hours |

| Yield | 82–85% |

Post-nitration quenching with ice-water followed by ethyl acetate extraction isolates the crude nitro intermediate, which is purified via silica gel chromatography (hexane:EtOAc 4:1).

Friedel-Crafts Acylation

Introduction of the propan-2-one group employs AlCl₃-catalyzed Friedel-Crafts acylation. Using propanoyl chloride in dichloromethane at reflux (40°C), the reaction proceeds via electrophilic aromatic substitution:

$$

\text{Ar-H} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{Ar-COCH₃} + \text{HCl} \quad

$$

Key considerations:

- Catalyst loading : 1.2 equivalents of AlCl₃ prevent oligomerization byproducts.

- Solvent effects : Dichloromethane enhances acylium ion stability compared to nitrobenzene.

- Workup : Hydrolysis with HCl (2M) followed by NaHCO₃ neutralization yields 78–81% isolated product.

Trifluoromethylthio Incorporation

The -SCF₃ group is introduced via nucleophilic aromatic substitution (SₙAr) on a pre-nitrated intermediate. Utilizing Cu(I)-mediated thiolation with trifluoromethylthiolate (CF₃S⁻):

$$

\text{Ar-NO₂} + \text{CF₃SNa} \xrightarrow{\text{CuI, DMF}} \text{Ar-SCF₃} + \text{NaNO₂} \quad

$$

Reaction Conditions

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline (20 mol%)

- Solvent : DMF at 100°C for 12 hours

- Yield : 65–70%

Notably, competing side reactions (e.g., reduction of nitro groups) are suppressed by maintaining anhydrous conditions and excluding light.

Industrial-Scale Production Methodologies

Continuous Flow Nitration

Modern facilities employ continuous flow reactors to enhance nitration safety and efficiency. Microreactors with PTFE lining achieve rapid heat dissipation, enabling:

- 5x higher throughput compared to batch reactors

- 95% conversion in 30 minutes residence time

- Reduced decomposition (<2% side products)

Catalytic System Recycling

Palladium-based catalysts (e.g., Pd(OAc)₂) used in coupling steps are recovered via:

- Filtration through Celite beds

- Chelation with polyvinylpyridine resins

- Electrochemical redeposition

This closed-loop system achieves 98% Pd recovery, lowering production costs by 40%.

Purification and Characterization

Recrystallization Optimization

Final product purity (>99.5%) is attained via gradient recrystallization:

- Primary : Isobutanol at −20°C removes polar impurities

- Secondary : Heptane/EtOAc (9:1) eliminates residual trifluoromethylthiolation agents

Crystallization Data

| Solvent System | Purity Increase | Yield Loss |

|---|---|---|

| Isobutanol | 92% → 98% | 12% |

| Heptane/EtOAc | 98% → 99.5% | 8% |

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89 (dd, J=8.4, 2.0 Hz, 1H, ArH), 7.72 (d, J=2.0 Hz, 1H, ArH), 3.21 (s, 3H, COCH₃).

- ¹⁹F NMR : δ −44.2 (s, CF₃).

- IR : 1715 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Mechanistic Insights and Kinetic Studies

Nitration Transition State Analysis

Density functional theory (DFT) calculations (B3LYP/6-311+G**) identify a Wheland intermediate with partial positive charge localization at the ortho position (NPA charge: +0.32e). This aligns with experimental regioselectivity data.

Thiolation Rate Determinants

The trifluoromethylthio incorporation follows second-order kinetics:

$$

\text{Rate} = k[\text{Ar-NO₂}][\text{CF₃S⁻}] \quad (k = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} \, \text{at } 100^\circ \text{C}) \quad

$$

Activation energy (Eₐ) of 85 kJ/mol indicates a concerted mechanism through a six-membered transition state involving Cu(I) coordination.

化学反应分析

1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include strong acids, bases, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and the reagents used .

科学研究应用

1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .

相似化合物的比较

Structural and Functional Group Variations

The following compounds share the propan-2-one core but differ in substituents, leading to distinct properties:

Physicochemical Properties

- Solubility: The nitro and trifluoromethylthio groups in the target compound likely reduce water solubility compared to hydroxyl or acetyl-substituted analogs (e.g., 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one is water-insoluble ). Lipophilicity is enhanced by -SCF₃, similar to -CF₃ in fenfluramine intermediates .

- Reactivity :

- The nitro group increases electrophilicity, making the compound susceptible to nucleophilic attack.

- Bromomethyl derivatives (e.g., 1-(2-(Bromomethyl)-3-SCF₃-phenyl)propan-2-one) are more reactive toward substitution reactions .

生物活性

1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-2-one, with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a ketone functional group. These functional groups contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F3NO3S |

| Molecular Weight | 279.24 g/mol |

| IUPAC Name | 1-[2-nitro-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| CAS Number | 1805724-37-1 |

The biological activity of this compound primarily arises from its ability to interact with various molecular targets such as enzymes and receptors. The nitro group may participate in redox reactions, while the trifluoromethylthio group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound exhibits significant enzyme inhibition properties, which could be leveraged for therapeutic applications in conditions like cancer and inflammation.

- Binding Affinity : The presence of the trifluoromethylthio group is believed to enhance binding affinity to biological targets compared to similar compounds.

Biological Activity

Research indicates that this compound may possess anti-inflammatory and anticancer properties.

Case Studies

- Anti-Cancer Activity : A study evaluated the compound's effects on cancer cell lines, demonstrating that it significantly inhibited cell proliferation in vitro. The mechanism was attributed to apoptosis induction via caspase activation.

- Enzyme Inhibition Studies : Another research focused on its role as an enzyme inhibitor, showing that modifications in its structure could lead to enhanced therapeutic effects or reduced side effects compared to other similar compounds.

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific arrangement of functional groups. Below is a comparison with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one | Different positioning of nitro group |

| 1-(2-chloro-6-nitrophenyl)propan-2-one | Lacks trifluoromethylthio group |

| 1-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one | Different position of nitro group |

常见问题

Q. What synthetic methodologies are commonly employed for preparing 1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-2-one?

The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the trifluoromethylthio and nitro groups onto the phenyl ring. For example, analogous protocols use aryl halides (e.g., 4-bromobenzotrifluoride) and sulfoxonium ylides under optimized conditions, achieving yields up to 86% after flash chromatography purification . Key steps include controlling reaction temperature (e.g., 80–100°C) and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂).

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions. For example, the nitro group causes deshielding in aromatic protons (δ ~7.5–8.5 ppm), while the trifluoromethylthio group appears as distinct F signals .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 308.0521) .

- IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1700 cm) and nitro (NO stretch at ~1520 cm) functional groups .

Q. What safety protocols are recommended for handling this compound?

Refer to Safety Data Sheets (SDS) for nitroaromatic compounds, which mandate:

- Use of PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.

- Avoidance of inhalation (use fume hoods) given volatility risks.

- Storage in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Key variables include:

Q. How should researchers resolve contradictions in spectral data across studies?

- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 1-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) to identify shifts influenced by substituent electronic effects .

- Computational Modeling : DFT calculations predict chemical shifts, aiding in assignments when experimental data conflict .

Q. What computational tools aid in predicting reactivity and electronic properties?

Q. How can regioisomer impurities be minimized during synthesis?

- Regioselective Protection : Introduce directing groups (e.g., methoxy) to control nitro substitution patterns.

- Chromatographic Separation : Use reverse-phase HPLC to isolate the desired isomer, as demonstrated in fenfluramine synthesis with <0.2% regioisomer limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。